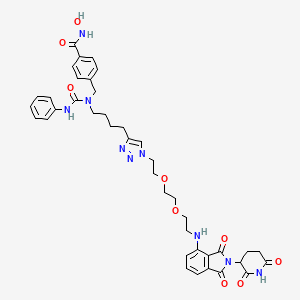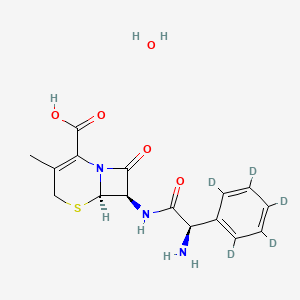
Cephalexin-d5 (monohydrate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cephalexin-d5 (monohydrate) is a deuterium-labeled derivative of Cephalexin monohydrate, a first-generation cephalosporin antibiotic. Cephalexin monohydrate is known for its effectiveness against gram-positive and some gram-negative bacteria by disrupting the growth of the bacterial cell wall . This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of cephalexin.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cephalexin-d5 (monohydrate) involves the incorporation of deuterium into the Cephalexin monohydrate molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .
Industrial Production Methods
Industrial production of Cephalexin-d5 (monohydrate) follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product’s quality and consistency. The production process is designed to be efficient and cost-effective while maintaining the integrity of the deuterium labeling .
Analyse Des Réactions Chimiques
Types of Reactions
Cephalexin-d5 (monohydrate) undergoes various chemical reactions, including:
Reduction: Typically involves reducing agents like sodium borohydride (NaBH₄) to study the reduction pathways.
Substitution: Involves the replacement of functional groups within the molecule, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), metal ions (FeCl₃)
Reduction: Sodium borohydride (NaBH₄)
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of various degradation products, while substitution reactions can result in modified cephalexin derivatives .
Applications De Recherche Scientifique
Cephalexin-d5 (monohydrate) is widely used in scientific research due to its unique properties. Some of its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion (ADME) of cephalexin in the body.
Metabolic Profiling: Helps in understanding the metabolic pathways and identifying metabolites of cephalexin.
Drug Development: Used in the development of new cephalosporin antibiotics by providing insights into the drug’s behavior in biological systems.
Analytical Chemistry: Employed in various analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) for the quantification and analysis of cephalexin.
Mécanisme D'action
Cephalexin-d5 (monohydrate) exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis. This inhibition prevents the formation of a functional cell wall, leading to bacterial cell lysis and death . The molecular targets involved in this process are the PBPs, which are essential for bacterial cell wall biosynthesis .
Comparaison Avec Des Composés Similaires
Cephalexin-d5 (monohydrate) is compared with other similar compounds such as:
Cefadroxil: Known for its higher area under the curve (AUC) compared to cephalexin, indicating a longer duration of action.
Cephradine: Similar in structure and function but with different clinical applications and pharmacokinetic profiles.
The uniqueness of Cephalexin-d5 (monohydrate) lies in its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies by allowing precise tracking and quantification of the compound in biological systems .
Propriétés
Formule moléculaire |
C16H19N3O5S |
|---|---|
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
(6R,7R)-7-[[(2R)-2-amino-2-(2,3,4,5,6-pentadeuteriophenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate |
InChI |
InChI=1S/C16H17N3O4S.H2O/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9;/h2-6,10-11,15H,7,17H2,1H3,(H,18,20)(H,22,23);1H2/t10-,11-,15-;/m1./s1/i2D,3D,4D,5D,6D; |
Clé InChI |
AVGYWQBCYZHHPN-PAOGAYKBSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@H](C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C)C(=O)O)N)[2H])[2H].O |
SMILES canonique |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


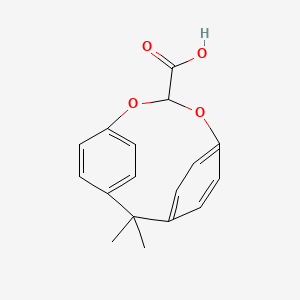
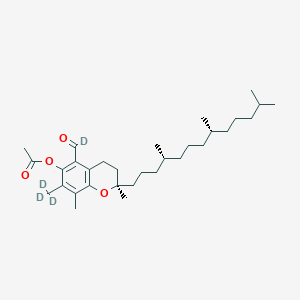
![2-[(1,3-Dimethyl-4,5-diphenylimidazolidin-2-ylidene)amino]-1,3-dimethyl-4,5-diphenyl-4,5-dihydroimidazol-1-ium chloride](/img/structure/B12430287.png)


![1-N'-[3-fluoro-4-[7-[2-[2-[2-[2-[[[(2S,4R)-4-hydroxy-1-[(2S)-3-methyl-2-(3-oxo-1H-isoindol-2-yl)butanoyl]pyrrolidine-2-carbonyl]amino]methyl]-5-(4-methyl-1,3-thiazol-5-yl)phenoxy]ethoxy]ethoxy]ethoxy]-6-methoxyquinolin-4-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide](/img/structure/B12430306.png)

![[(1S)-1-(chloromethyl)-3-[5-[[5-[(4-methyl-4-sulfanylpentanoyl)amino]-1H-indole-2-carbonyl]amino]-1H-indole-2-carbonyl]-1,2-dihydrobenzo[e]indol-5-yl] dihydrogen phosphate](/img/structure/B12430319.png)

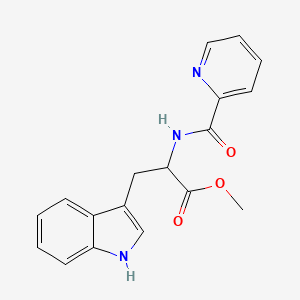
![(3R,6S)-3,4,5-trihydroxy-6-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]oxane-2-carboxylic acid](/img/structure/B12430333.png)
![(4aS,6aR,6bR,12aR)-1,2,6b,9,9,12a-hexamethyl-4a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-10-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-6a-carboxylic acid](/img/structure/B12430335.png)
